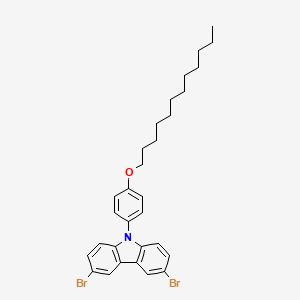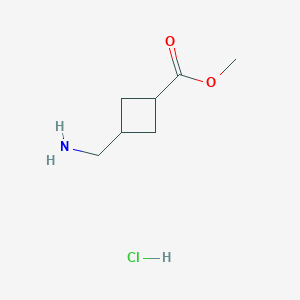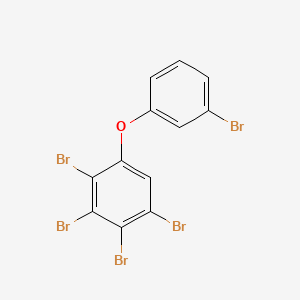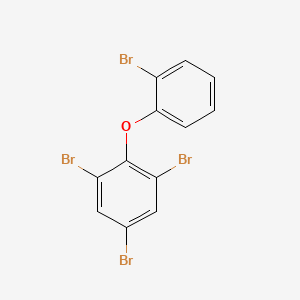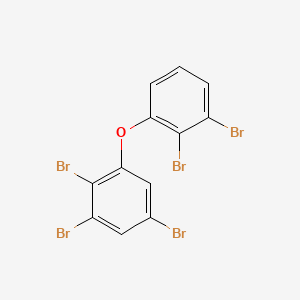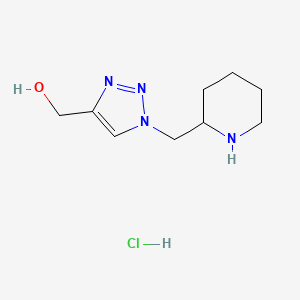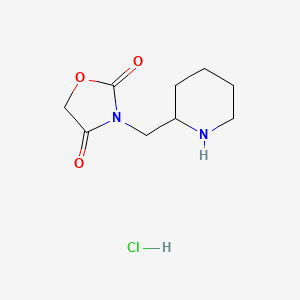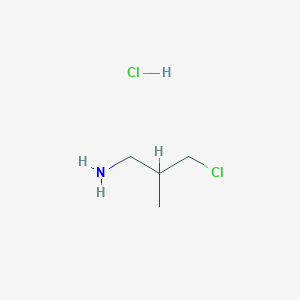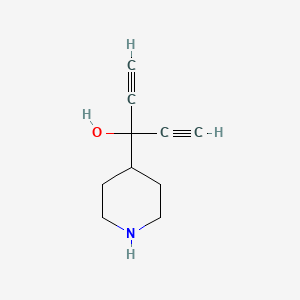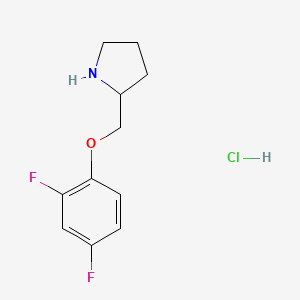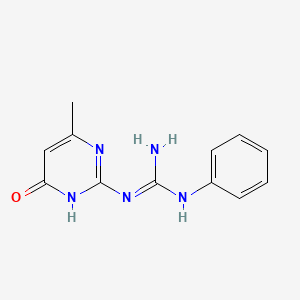
Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-
Overview
Description
“Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-” is a chemical compound with the linear formula C13H12F3N5O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl-” is represented by the SMILES stringN=C(NC1=CC=CC(C(F)(F)F)=C1)NC2=NC(O)=CC(C)=N2 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Guanidine compounds, including those with a 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl structure, have been synthesized and evaluated for antimicrobial activity. Some synthesized pyrimidines have shown significant antimicrobial properties when compared with standard treatments (Srinath et al., 2011).
Cancer Chemotherapy
- Guanidine-containing drugs have been explored in cancer chemotherapy. Though not directly mentioning the specific compound, this research provides insights into how guanidine compounds can play a role in cancer treatment (Ekelund et al., 2001).
Antiviral Effects
- Research has compared the antiviral effects of guanidine with other compounds, suggesting potential applications in treating viral infections (Herrmann et al., 1981).
DNA Research
- Guanidine derivatives have been studied for their reactivity in DNA, offering potential applications in genetic and molecular biology research (Zhang & Wang, 2004).
Organic Chemistry and Catalysis
- Studies have explored the synthesis of various guanidine compounds for applications in organic chemistry and catalysis, indicating a broad range of potential uses in chemical synthesis (Jaffredo et al., 2012).
Biological Activity
- Research on guanidine derivatives includes investigations into their biological activities, such as weak herbicidal activity, highlighting the diversity in potential applications (He et al., 2006).
Biomimetic Coordination Chemistry
- A library of bis-guanidine ligands for use in biomimetic coordination chemistry demonstrates the application of guanidine compounds in mimicking biological processes (Herres‐Pawlis et al., 2005).
Pharmaceutical Applications
- The synthesis and pharmacological screening of guanidine compounds reveal their potential in pharmaceutical applications, particularly in developing new medications (Kumar et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAJXKPGDZAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-52-3 | |
| Record name | N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16018-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


